(E)-4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)-N-(thiazol-2-yl)benzenesulfonamide

描述

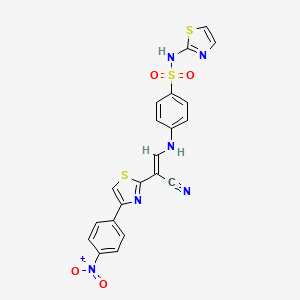

This compound is a sulfonamide derivative featuring a thiazole core substituted with a 4-nitrophenyl group and a cyano-functionalized vinylamino linker. Its structure integrates electron-withdrawing groups (nitro and cyano), which may enhance electrophilicity and influence biological activity.

属性

IUPAC Name |

4-[[(E)-2-cyano-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]ethenyl]amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N6O4S3/c22-11-15(20-25-19(13-33-20)14-1-5-17(6-2-14)27(28)29)12-24-16-3-7-18(8-4-16)34(30,31)26-21-23-9-10-32-21/h1-10,12-13,24H,(H,23,26)/b15-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMYGJDFAQEDQZ-NTCAYCPXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4)C#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4)/C#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N6O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

生物活性

(E)-4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)-N-(thiazol-2-yl)benzenesulfonamide is a complex organic compound that exhibits a diverse range of biological activities. Its unique structure, featuring multiple functional groups such as a cyano group, nitrophenyl group, and thiazole ring, contributes to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

This structure includes:

- Thiazole Rings : Contributing to the compound's reactivity and interaction with biological targets.

- Cyano Group : Enhancing electrophilic properties.

- Nitrophenyl Group : Potentially involved in π-π stacking interactions with proteins.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in critical biological pathways, affecting processes such as cell proliferation and apoptosis.

- Receptor Binding : It may bind to various receptors, modulating their activity and leading to downstream biological effects.

- Antimicrobial Activity : The compound has shown potential against both Gram-positive and Gram-negative bacteria, likely through interference with bacterial metabolic pathways.

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Case Studies

-

Antibacterial Activity Study :

A study evaluated the antibacterial properties of various thiazole derivatives, including this compound). The results indicated significant antibacterial activity against both Gram-positive and Gram-negative strains, suggesting potential for development as an antimicrobial agent. -

Cytotoxicity Evaluation :

In vitro studies on cancer cell lines demonstrated that the compound exhibited cytotoxic effects with IC50 values below 10 µM, indicating strong potential for use in cancer therapy. The mechanism was linked to apoptosis induction through caspase activation pathways. -

Anticonvulsant Effects :

Research indicated that this compound could serve as an anticonvulsant agent, showing efficacy in animal models at doses significantly lower than standard treatments. This suggests a promising avenue for further exploration in neurological disorders.

科学研究应用

Key Synthetic Steps:

- Formation of the Thiazole Ring : Reacting 4-nitrobenzaldehyde with thioamide in the presence of a base.

- Vinylation : Conducting a Knoevenagel condensation reaction with cyanoacetic acid or its ester.

- Esterification : Finalizing the product through esterification with an appropriate acid.

Anticancer Activity

Research has shown that derivatives of this compound exhibit promising anticancer properties. For example, studies have focused on the compound's interaction with estrogen receptor-positive breast cancer cell lines (MCF7), demonstrating significant cytotoxic effects. The mechanism is believed to involve inhibition of specific enzymes that are crucial for cancer cell proliferation .

Antimicrobial Properties

The compound's structural motifs allow it to act against various pathogens. A study evaluated its derivatives for antimicrobial activity against both Gram-positive and Gram-negative bacteria, revealing effective inhibition at low concentrations . Notably, compounds with nitro and amino substituents showed enhanced activity against strains such as Bacillus subtilis and Aspergillus niger.

Biological Research Applications

In biological studies, this compound serves as a valuable probe for investigating enzyme interactions and binding affinities due to its electrophilic nature. The cyano group can participate in nucleophilic attacks, while the aromatic rings facilitate π-π stacking interactions with proteins . This property is particularly useful in studying biochemical pathways and drug design.

Industrial Applications

In industrial settings, (E)-4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)-N-(thiazol-2-yl)benzenesulfonamide is utilized in the production of dyes and specialty chemicals. Its stability and reactivity make it an important intermediate in various manufacturing processes .

Case Studies

相似化合物的比较

Comparison with Structural Analogs

The compound is compared to structurally related sulfonamide-thiazole derivatives from the evidence, focusing on substituents, physicochemical properties, and bioactivity.

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Substituent Effects: The target compound’s 4-nitrophenyl and cyano groups contrast with analogs bearing chloro (Ev5, Ev1), methoxy (Ev1), or phenyl (Ev5) substituents. Nitro and cyano groups are stronger electron-withdrawing moieties, likely increasing polarity and electrophilicity compared to chloro or methoxy analogs . Melting Points: Chlorophenyl-substituted compounds (e.g., Ev5 Compound 5: 218–220°C) exhibit higher melting points than methoxy derivatives (Ev1 Compound 7: 142–143°C), suggesting nitro groups in the target compound may further elevate thermal stability .

Synthetic Challenges: Yields for thiazole-sulfonamide derivatives vary widely (41–93% in Ev1 and Ev5).

Spectroscopic Signatures: The cyano group would show a distinct C≡N stretch (~2200 cm⁻¹) in IR, absent in chloro/methoxy analogs. The nitro group’s asymmetric and symmetric stretching (~1520 and ~1350 cm⁻¹) would further differentiate its spectral profile . NMR shifts for the vinylamino linker and nitrophenyl-thiazole protons would differ significantly from chlorophenyl or methoxy analogs due to electronic effects .

Research Findings and Bioactivity Implications

Antimicrobial Activity :

- Chlorophenyl- and methoxyphenyl-substituted phthalazin derivatives (Ev1) demonstrate antimicrobial activity, suggesting the target compound’s nitro group could enhance potency via increased membrane interaction or enzyme inhibition .

Anticancer Potential: Co(II) complexes of sulfonamide-thiazole Schiff bases (Ev6) exhibit anticancer activity, implying that the target compound’s electron-deficient nitro/cyano groups might improve metal-binding affinity or DNA intercalation .

Electronic and Reactivity Profiles: The nitro group’s electron-withdrawing nature may stabilize charge-transfer interactions in biological targets, while the cyano group could act as a hydrogen-bond acceptor, enhancing target binding .

常见问题

Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?

The synthesis typically involves condensation reactions between sulfonamide precursors and thiazole-containing aldehydes under acidic reflux conditions. For example, glacial acetic acid is commonly used as both solvent and catalyst, with reflux times ranging from 3.5–7 hours to promote imine or vinylogous amide formation . Key factors affecting yield include:

- Catalyst selection : DMAP (4-dimethylaminopyridine) enhances reactivity in sulfonamide-thiazole coupling reactions .

- Solvent choice : Polar aprotic solvents (e.g., DCM) or acetic acid improve solubility of intermediates .

- Purification : Recrystallization from ethanol or acetic acid is critical for isolating pure products .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- Spectroscopy :

- ¹H/¹³C NMR confirms regiochemistry and detects hydrogen bonding in the sulfonamide-thiazole scaffold .

- FT-IR identifies functional groups (e.g., cyano stretch at ~2200 cm⁻¹, sulfonamide S=O at ~1350 cm⁻¹) .

- Crystallography :

- Single-crystal X-ray diffraction (SHELX suite) resolves stereochemistry and intermolecular interactions, particularly for E/Z isomer verification .

Q. How is the in vitro biological activity of this compound typically assessed?

Standard assays include:

- Antimicrobial testing : Agar diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC (minimum inhibitory concentration) determination .

- Enzyme inhibition : Kinetic assays targeting enzymes like cyclooxygenase-2 (COX-2) or carbonic anhydrase, leveraging the sulfonamide group’s affinity for metalloenzymes .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity?

DFT calculations (e.g., B3LYP/6-31G(d)) model:

- HOMO-LUMO gaps to estimate charge transfer efficiency (critical for photodynamic therapy applications) .

- Electrostatic potential maps to identify nucleophilic/electrophilic regions, guiding derivatization strategies .

- TD-DFT with IEFPCM solvation simulates UV-Vis spectra, correlating experimental λ_max with electronic transitions .

Q. What strategies resolve contradictions between computational docking predictions and experimental bioactivity data?

Discrepancies often arise from:

- Solvation effects : Include explicit water molecules in docking simulations (AutoDock or Schrödinger) to mimic physiological conditions .

- Protein flexibility : Use ensemble docking to account for receptor conformational changes .

- Compound stability : Validate in vitro stability via HPLC-MS to rule out degradation during assays .

Q. How does the nitro group at the 4-position of the phenyl ring influence electronic structure and binding affinity?

- Electron-withdrawing effect : The -NO₂ group polarizes the thiazole ring, enhancing π-π stacking with aromatic residues in target proteins .

- Hydrogen bonding : Nitro groups may form weak interactions with proximal histidine or asparagine residues in enzymatic active sites, as shown in docking studies against 5-lipoxygenase (5LOF) .

Q. What are the challenges in refining crystal structures of this compound using SHELX?

- Disorder handling : The flexible vinyl linker and nitrophenyl group often require partitioned refinement or TLS (translation-libration-screw) models .

- Twinned data : SHELXL’s TWIN command resolves pseudo-merohedral twinning, common in sulfonamide derivatives due to packing symmetry .

- High-resolution limitations : SHELXL’s restraints on bond lengths/angles improve convergence for low-resolution datasets (<1.0 Å) .

Methodological Recommendations

- Synthesis optimization : Screen ultrasonication-assisted reactions to reduce reflux time and improve yields .

- Data contradiction analysis : Cross-validate biological results with orthogonal assays (e.g., SPR for binding affinity alongside enzyme inhibition) .

- Crystallographic refinement : Combine SHELXL with PLATON’s ADDSYM to detect missed symmetry elements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。